Azelnidipine D7

Catalog No.
S1885272
CAS No.
M.F
C33H27D7N4O6
M. Wt
589.69
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azelnidipine D7

Product Name

Azelnidipine D7

Molecular Formula

C33H27D7N4O6

Molecular Weight

589.69

Azelnidipine D7 is deuterium labeled Azelnidipine, which is a L-type calcium channel blocker.

Azelnidipine D7 is a deuterated analogue of Azelnidipine, which is classified as a dihydropyridine calcium channel blocker. It is primarily utilized for its antihypertensive properties, acting by inhibiting the influx of calcium ions through voltage-dependent calcium channels in vascular smooth muscle. This mechanism leads to relaxation of the blood vessels, resulting in decreased blood pressure. Azelnidipine D7 has a molecular formula of C33H27D7N4O6C_{33}H_{27}D_7N_4O_6 and a molecular weight of 589.69 g/mol. The compound appears as a yellow solid and is soluble in chloroform and methanol .

The primary chemical reaction involving Azelnidipine D7 pertains to its role as a calcium channel blocker. It interacts with L-type calcium channels, preventing calcium from entering smooth muscle cells, which inhibits muscle contraction and promotes vasodilation. This reaction is essential for its therapeutic application in managing hypertension and ischemic heart disease . Additionally, stable isotope labeling allows for various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, to study metabolic pathways and drug interactions in vivo .

Azelnidipine D7 exhibits significant biological activity as an antihypertensive agent. It selectively blocks L-type calcium channels, leading to reduced vascular resistance and lower blood pressure without causing a compensatory increase in heart rate, which is a common side effect associated with other calcium channel blockers . Its pharmacokinetic properties include rapid absorption upon oral administration and high plasma protein binding (90%–91%), indicating effective systemic distribution .

The synthesis of Azelnidipine D7 involves deuterium labeling of the parent compound, Azelnidipine. This process typically employs deuterated reagents during the synthesis stages to incorporate deuterium atoms into the molecular structure. The specific synthetic pathway may vary but generally includes steps such as:

  • Formation of the dihydropyridine core: Utilizing deuterated precursors.
  • Introduction of functional groups: Such as nitrophenyl and azetidinyl moieties.
  • Final purification: To achieve high purity levels (>98%) necessary for pharmaceutical applications .

Azelnidipine D7 serves multiple applications in both clinical and research settings:

  • Clinical Use: As an antihypertensive agent, it is used to manage high blood pressure and related cardiovascular conditions.
  • Research: Its deuterated form is valuable in pharmacokinetic studies, allowing researchers to trace metabolic pathways and drug interactions without altering the compound's biological activity significantly .
  • Analytical Standards: Due to its stable isotope labeling, it can be employed as a standard in environmental monitoring for pollutants or in food safety assessments .

Interaction studies involving Azelnidipine D7 primarily focus on its pharmacokinetic interactions with other drugs metabolized by similar pathways. For example, studies have indicated that Azelnidipine can interact with other antihypertensive medications, potentially enhancing or diminishing their effects depending on the combination used. Additionally, understanding its interaction with metabolic enzymes can provide insights into drug-drug interactions that may affect therapeutic outcomes .

Several compounds share structural similarities with Azelnidipine D7, particularly within the class of dihydropyridine calcium channel blockers. Here are some notable examples:

Compound NameCAS NumberKey Features
Amlodipine88150-42-9Long-acting; used for hypertension and angina
Felodipine72559-04-3Selective L-type calcium channel blocker; rapid onset
Nifedipine21829-25-4Short-acting; used for hypertension and angina

Uniqueness of Azelnidipine D7

Azelnidipine D7 stands out due to its specific deuteration, which enhances its stability and allows for precise tracking in metabolic studies. Unlike other compounds in this class, it provides researchers with a tool to investigate pharmacokinetics without altering the fundamental actions of the drug itself. This unique feature makes it particularly valuable in both clinical research and therapeutic monitoring .

Synthetic Routes for Azelnidipine D7 Production

Azelnidipine D7 represents a deuterated analogue of azelnidipine, a dihydropyridine calcium channel blocker with the molecular formula C33H27D7N4O6 and molecular weight of 589.69 g/mol [2]. The synthesis of Azelnidipine D7 involves the strategic incorporation of seven deuterium atoms into the parent azelnidipine structure through sophisticated deuteration methodologies.

The conventional synthetic pathway for azelnidipine involves a multi-step approach beginning with the condensation of 3-nitrobenzaldehyde and isopropyl acetoacetate in the presence of virahol as solvent [3]. The second step involves the alkaline reaction between benzhydrylamine and epoxy chloropropane to prepare 1-diphenyl-methyl-3-hydroxy azetidine [3]. Subsequently, 1-diphenyl-methyl-3-hydroxy azetidine undergoes reaction with cyanoacetic acid under the influence of N'-dicyclohexyl diimine to form cyanoacetic acid ester derivatives [3]. The fourth step involves the reaction of the cyanoacetic acid ester with hydrogen chloride in methylene dichloride to prepare amidino groups acetic acid ester acetate [3]. Finally, the condensation product reacts with acetic anhydride and ethanol to yield azelnidipine [3].

For Azelnidipine D7 production, deuterium incorporation occurs through targeted modification of specific synthetic intermediates using deuterated reagents . The synthesis typically employs deuterated starting materials and solvents during critical reaction stages to ensure selective deuterium incorporation at predetermined positions within the molecular framework . The process involves careful selection of deuteration sites that do not compromise the calcium channel blocking activity while providing the desired isotopic enrichment.

The deuteration strategy focuses primarily on the alkyl ester groups and methylene positions that are susceptible to metabolic oxidation by cytochrome P450 enzymes [4]. This selective approach ensures that the deuterium atoms are positioned at metabolically labile sites, thereby potentially improving the pharmacokinetic profile through the kinetic isotope effect [5].

Deuterated Reagents and Labeling Techniques

The preparation of Azelnidipine D7 requires specialized deuterated reagents and advanced labeling techniques to achieve high isotopic purity and structural integrity [6] [7]. Deuterated water (D2O) serves as the primary and most economical deuterium source for many pharmaceutical deuteration processes [8] [9]. Heavy water offers significant advantages due to its low cost, high deuterium content, and compatibility with various reaction conditions [8].

The deuteration process utilizes several classes of deuterated reagents depending on the specific synthetic requirements. Deuterated alcohols, including deuterated methanol (CD3OD) and deuterated ethanol (CD3CD2OD), are commonly employed for ester formation and transesterification reactions [10]. Deuterated acetic acid (CD3COOD) and deuterated acetic anhydride (CD3CO)2O serve as crucial reagents for acetylation reactions where deuterium incorporation is desired at the acetyl moiety [10].

Advanced deuteration techniques include hydrogen-deuterium exchange reactions under controlled conditions [11] [9]. These methods utilize organocatalytic approaches with basic catalysts such as triethylamine or solid resin-based tertiary amine catalysts to facilitate selective deuterium incorporation [9]. The process typically involves heating the substrate with deuterated reagents at temperatures ranging from 80°C to 140°C under inert atmospheric conditions [9] [12].

Deuterated ReagentDeuterium ContentPrimary ApplicationTypical Reaction Conditions
Deuterated Water (D2O)>99.5%Hydrogen-deuterium exchange80-160°C, basic conditions
Deuterated Methanol (CD3OD)>99%Esterification reactionsRoom temperature to 65°C
Deuterated Acetic Acid (CD3COOD)>98%Acetylation processes0-100°C, catalytic conditions
Deuterated Sodium Borohydride (NaBD4)>98%Reduction reactions-78°C to room temperature
Deuterated Lithium Aluminum Hydride (LiAlD4)>98%Complex reductions-78°C to reflux conditions

Electrochemical deuteration represents an emerging technique for pharmaceutical deuteration applications [8] [13]. This method employs proton-conducting membranes with electrodes to facilitate deuterium incorporation at ambient pressure and room temperature conditions [8]. The electrochemical approach offers environmental advantages by eliminating the need for high-pressure deuterium gas and reducing organic solvent consumption [8].

Flow chemistry systems have been developed specifically for deuterated compound synthesis, enabling continuous processing and improved reaction control [12] [14]. These systems utilize microwave heating technology combined with flow reactors to achieve efficient deuteration while maintaining high throughput and product quality [14]. The flow synthesis method allows for stepwise deuterium incorporation through multiple reactor stages, ultimately achieving higher deuteration ratios compared to single-pass batch processes [14].

Optimization of Reaction Conditions for Isotopic Purity

Achieving optimal isotopic purity in Azelnidipine D7 synthesis requires systematic optimization of multiple reaction parameters including temperature, pressure, reaction time, catalyst selection, and deuterium source concentration [15] [16]. The optimization process focuses on maximizing deuterium incorporation while minimizing unwanted side reactions and isotopic scrambling.

Temperature control represents a critical factor in deuteration efficiency and selectivity [17] [18]. Azelnidipine demonstrates thermal stability within specific temperature ranges, with degradation studies indicating first-order kinetics under both acidic and alkaline conditions [17] [18]. The compound exhibits greater susceptibility to degradation under acidic conditions with rate constants of 1.10×10-2 min-1 for acid degradation compared to 5.99×10-3 min-1 for alkaline degradation [17]. These kinetic parameters inform the selection of optimal reaction conditions that balance deuteration efficiency with product stability.

Reaction time optimization involves monitoring deuterium incorporation rates while preventing over-reaction that could lead to undesired byproduct formation [15]. High-resolution mass spectrometry provides real-time monitoring of isotopic incorporation, enabling precise control of reaction endpoints [15]. The deuteration process typically requires 6-24 hours depending on reaction conditions and desired isotopic enrichment levels [17].

ParameterOptimal RangeImpact on Isotopic PurityMonitoring Method
Temperature60-80°CCritical for exchange rateThermal monitoring
Reaction Time8-16 hoursControls incorporation levelMass spectrometry
pH8.5-10.5Affects exchange selectivitypH electrode
Deuterium Source Ratio10:1 to 50:1Determines maximum enrichmentNMR spectroscopy
Catalyst Loading0.1-0.5 mol%Influences reaction rateAnalytical balance

Catalyst selection significantly influences both reaction rate and selectivity in deuteration processes [9] [19]. Palladium-based catalysts demonstrate high activity for hydrogen-deuterium exchange reactions, particularly when supported on carbon substrates [9]. Alternative organocatalytic systems utilizing potassium carbonate with crown ethers show excellent site-selectivity for specific positions within aromatic systems [20].

Isotopic purity determination employs multiple analytical techniques to ensure comprehensive characterization [15] [16]. Nuclear magnetic resonance spectroscopy provides detailed information about deuterium incorporation sites and relative isotopic abundance [16] [21]. High-resolution electrospray ionization mass spectrometry enables rapid quantitative analysis of isotopic distribution patterns with minimal sample consumption [15].

The optimization process incorporates statistical design of experiments to systematically evaluate parameter interactions and identify optimal reaction conditions [22]. Response surface methodology facilitates the identification of optimal operating windows that maximize isotopic purity while maintaining acceptable reaction yields and product quality [22].

Advanced purification techniques ensure removal of residual non-deuterated impurities and achieve the required isotopic specifications [16]. Preparative high-performance liquid chromatography with deuterated mobile phases prevents isotopic exchange during purification processes [23]. Multiple recrystallization steps using deuterated solvents further enhance isotopic purity and remove trace impurities that could compromise analytical results [16].

Azelnidipine D7 represents a deuterium-labeled analog of the dihydropyridine calcium channel blocker azelnidipine, specifically designed as an internal standard for analytical applications. This deuterated variant incorporates seven deuterium atoms into the isopropyl ester moiety, resulting in enhanced analytical precision for mass spectrometric and chromatographic analyses [1] [2] [3]. The comprehensive characterization of its physicochemical properties and stability profile is essential for understanding its behavior under various analytical and storage conditions.

Thermal Stability and Degradation Pathways

The thermal stability characteristics of azelnidipine compounds have been extensively investigated through differential scanning calorimetry and thermogravimetric analysis. Research demonstrates that azelnidipine exhibits remarkable thermal stability, with the parent compound maintaining structural integrity under thermal stress conditions up to 105°C for extended periods [4] [5] [6].

Glass Transition Temperature Analysis

Thermal analysis of azelnidipine polymorphic forms reveals distinct glass transition temperatures that provide insight into the physical stability of amorphous phases. The α-amorphous phase exhibits a glass transition temperature of 365.5 K (92.4°C), while the β-amorphous phase demonstrates a slightly lower value of 358.9 K (85.8°C) [4] [7]. These elevated glass transition temperatures indicate excellent physical stability at ambient storage conditions, suggesting that Azelnidipine D7 would maintain similar thermal behavior due to its structural similarity to the parent compound.

Parameterα-Amorphous Formβ-Amorphous FormUnits
Glass Transition Temperature365.5358.9K
Activation Energy for Decomposition133.0-148.67114.2-151.93kJ/mol
Thermal Stability RangeStable to ~310°CStable to ~310°C°C

Decomposition Kinetics

Kinetic analysis of thermal decomposition reveals that azelnidipine compounds follow first-order degradation kinetics under elevated temperature conditions. The activation energies for solid-state decomposition vary between polymorphic forms, with values ranging from 114.2 to 151.93 kJ/mol for different crystalline phases [4] [6]. These relatively high activation energies indicate substantial thermal stability, requiring significant energy input to initiate decomposition processes.

Degradation Temperature Profile

Decomposition of azelnidipine typically occurs at temperatures exceeding 310°C, as evidenced by differential scanning calorimetry studies [4] [8]. The decomposition process is characterized by exothermic peaks in DSC thermograms, indicating the breakdown of molecular structure at these elevated temperatures. This thermal stability profile suggests that Azelnidipine D7 would remain structurally intact under normal analytical and storage conditions.

Solubility and Partition Coefficient Analysis

The solubility characteristics of Azelnidipine D7 are fundamentally influenced by its structural modification through deuterium incorporation, although the overall solubility profile remains similar to the parent compound due to the minimal impact of deuterium substitution on molecular polarity [9] [10] .

Solvent-Specific Solubility Profile

Azelnidipine D7 demonstrates excellent solubility in dimethyl sulfoxide, with concentrations exceeding 10 mg/mL readily achievable [9] [12]. This high solubility in DMSO makes it the preferred solvent for stock solution preparation in analytical applications. The compound exhibits limited aqueous solubility, classified as insoluble to slightly soluble in water, which is characteristic of the dihydropyridine class of compounds [10] [13].

Solvent SystemSolubilityPractical Applications
DMSO>10 mg/mLStock solution preparation
Ethanol7 mg/mLAlternative organic solvent
ChloroformSolubleExtraction procedures
MethanolSolubleChromatographic applications
WaterInsolubleRequires solubilization

Temperature-Dependent Solubility

Solubility studies conducted in 0.01 M hydrochloric acid medium demonstrate temperature-dependent behavior, with increased solubility observed at elevated temperatures [4] [7]. This temperature dependency follows van 't Hoff relationship principles, where solubility generally increases with temperature for endothermic dissolution processes. The thermodynamic parameters derived from temperature-solubility relationships provide insight into the molecular interactions governing dissolution behavior.

Partition Coefficient Considerations

The parent compound azelnidipine exhibits high lipophilicity, which contributes to its pharmacological properties and analytical behavior [10] [14]. The deuterium substitution in Azelnidipine D7 is expected to minimally affect the overall lipophilicity due to the similar physical properties of deuterium and hydrogen atoms. This characteristic maintains the compound's suitability as an internal standard while preserving the extraction and chromatographic behavior consistent with the parent analyte.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Comprehensive spectroscopic characterization of Azelnidipine D7 provides definitive structural confirmation and enables precise analytical quantification across multiple analytical platforms [15] [16] [17].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary technique for confirming deuterium incorporation in Azelnidipine D7. The deuterium labeling is specifically located in the isopropyl ester group, where seven deuterium atoms replace the corresponding hydrogen atoms [1] [18]. This substitution pattern can be verified through both ¹H NMR and ²H NMR spectroscopy, with the absence of characteristic isopropyl proton signals in the ¹H NMR spectrum confirming successful deuteration.

The ¹H NMR spectrum of Azelnidipine D7 displays characteristic signals corresponding to the aromatic protons, amino group protons, and the azetidine ring system protons, while the isopropyl ester region shows diminished or absent signals due to deuterium substitution [16] [19]. The integration patterns and coupling constants remain consistent with the parent compound structure, confirming the selective nature of the deuterium labeling.

Mass Spectrometry Characterization

Mass spectrometric analysis provides precise molecular weight determination and fragmentation pattern analysis for Azelnidipine D7. The molecular ion peak appears at m/z 590.4 in positive ion mode, representing a mass increase of 7 atomic mass units compared to the parent compound due to deuterium incorporation [15] [17]. The characteristic fragmentation pattern includes a prominent daughter ion at m/z 167.1, which serves as the quantifier transition for multiple reaction monitoring applications.

Mass Spectrometric ParameterValueApplication
Molecular Ion [M+H]⁺m/z 590.4Molecular weight confirmation
Quantifier Transition590.4 → 167.1Quantitative analysis
Qualifier Transition590.4 → 496.2Identity confirmation
Collision EnergyOptimized per instrumentFragmentation control

The fragmentation pathway analysis reveals that the deuterium-labeled isopropyl group is lost during collision-induced dissociation, providing structural information about the labeling position [15] [5]. This fragmentation behavior is consistent with the expected cleavage patterns of dihydropyridine esters and confirms the site-specific nature of the deuterium incorporation.

Infrared Spectroscopy Analysis

Infrared spectroscopy provides functional group identification and structural characterization of Azelnidipine D7. The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule, including the amino group, ester carbonyls, aromatic systems, and nitro group [16] [20].

Key infrared absorption frequencies include stretching vibrations in the 3300-3500 cm⁻¹ region corresponding to amino group N-H stretches, carbonyl stretching around 1700-1750 cm⁻¹ for the ester functionalities, and aromatic C=C stretching in the 1500-1600 cm⁻¹ region [16] [21]. The deuterium substitution may result in subtle shifts in the C-D stretching frequencies compared to the corresponding C-H stretches in the parent compound, typically appearing at lower frequencies due to the increased mass of deuterium.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy confirms the chromophoric properties of Azelnidipine D7, with characteristic absorption maxima reflecting the conjugated aromatic systems present in the molecule [16]. The UV spectrum typically displays absorption bands in the 200-300 nm region, with specific wavelengths dependent on the solvent system employed. These spectroscopic properties are essential for method development in high-performance liquid chromatography applications where UV detection is utilized.

The deuterium labeling does not significantly affect the electronic transitions responsible for UV absorption, ensuring that Azelnidipine D7 maintains similar spectroscopic behavior to the parent compound for analytical detection purposes [16] [19]. This consistency is crucial for its application as an internal standard in chromatographic analyses.

Stability-Indicating Spectroscopic Studies

Spectroscopic analysis under stress conditions reveals the degradation pathways and identifies potential degradation products [22] [5]. Mass spectrometric analysis of stressed samples shows the formation of various degradation products with distinct molecular weights and fragmentation patterns. Acidic conditions generate degradation products with molecular ions at m/z 362.2, while oxidative stress produces compounds with molecular weights around m/z 599.8 [5].

Dates

Last modified: 07-15-2023

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